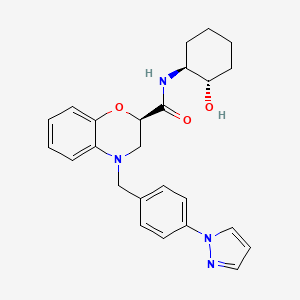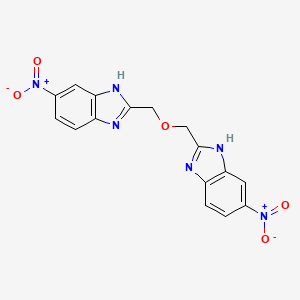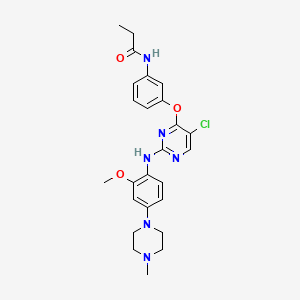
WZ4003
Vue d'ensemble
Description
WZ4003 est un inhibiteur hautement spécifique des kinases NUAK, en particulier NUAK1 et NUAK2, qui font partie de la famille des kinases activées par l'AMP. Ces kinases sont activées par la protéine kinase suppresseur de tumeur B1 de la kinase hépatique. This compound a montré un potentiel significatif dans l'inhibition de l'activité de ces kinases avec des valeurs IC50 de 20 nanomolaires pour NUAK1 et 100 nanomolaires pour NUAK2 .
Mécanisme D'action
Target of Action
The primary targets of N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide are NUAK1 and NUAK2, members of the AMP-activated protein kinase (AMPK) family . These kinases are activated by the liver kinase B1 (LKB1) tumor suppressor kinase .
Mode of Action
N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide inhibits both NUAK isoforms. The IC50 for NUAK1 is 20 nM and for NUAK2 is 100 nM .
Biochemical Pathways
The NUAK1 and NUAK2 kinases play important roles in regulating key biological processes including Myc-driven tumorigenesis, senescence, cell adhesion, and neuronal polarity . The inhibition of these kinases by N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide can affect these pathways and their downstream effects.
Pharmacokinetics
One study reported a half-life of 114 minutes in 1 mg/ml of mouse hepatic microsomes . After a single intravenous (dose: 1 mg/kg) and oral (dose: 10 mg/kg) administration in male Swiss Albino mice, the half-life was 2.04 hours, clearance was 18.32 mL/min/kg, volume of distribution at steady state was 2.01 L/kg, and bioavailability was 37% .
Result of Action
In all cell lines tested, N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide inhibits the phosphorylation of the only well-characterized substrate, myosin phosphate-targeting subunit 1 (MYPT1), that is phosphorylated by NUAK1 at Ser 445 . It also significantly inhibits migration in a wound-healing assay to a similar extent as NUAK1-knockout . Furthermore, it inhibits proliferation of mouse embryonic fibroblasts to the same extent as NUAK1 knockout and U2OS cells to the same extent as NUAK1 shRNA knockdown .
Action Environment
It is known that the compound is a crystalline solid and soluble in dmso and dmf
Analyse Biochimique
Biochemical Properties
WZ4003 is a potent inhibitor of NUAK1 and NUAK2 kinases, with IC50 values of 20 nM and 100 nM, respectively . It does not significantly inhibit 139 other kinases tested, including ten AMPK-related kinase family members . This compound inhibits the phosphorylation of myosin phosphate-targeting subunit 1 (MYPT1) at Ser445, which is mediated by NUAK1 . This inhibition leads to the suppression of cell migration, invasion, and proliferation . Additionally, this compound has been shown to enhance the sensitivity of non-small cell lung cancer (NSCLC) cells to gefitinib by inhibiting ARK5 and epithelial-to-mesenchymal transition (EMT) .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In HEK-293 cells, this compound inhibits the phosphorylation of MYPT1 and reduces the number of cells in the S-phase by 50%, preventing cells from entering mitosis . In mouse embryonic fibroblasts (MEFs), this compound significantly inhibits cell migration and proliferation . In U2OS cells, this compound impairs the invasive potential to the same extent as NUAK1 knockdown . Furthermore, this compound enhances the sensitivity of NSCLC cells to gefitinib by inhibiting ARK5 and EMT .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively inhibiting NUAK1 and NUAK2 kinases . It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets such as MYPT1 . This inhibition leads to the suppression of cell migration, invasion, and proliferation . Additionally, this compound has been shown to regulate the growth factor-dependent activation of mTORC2 and Akt signaling by controlling lysosome positioning and mTOR association with this organelle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to induce apoptosis in U2OS cells 48 hours after treatment . In NSCLC cells, this compound reduces cell viability at concentrations above 2.5 μM . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mouse models, this compound has been shown to inhibit tumor growth and proliferation at specific dosages . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of NUAK1 and NUAK2 kinases . These kinases play a critical role in regulating cellular metabolism, including the phosphorylation of MYPT1 and the control of cell migration and proliferation . This compound’s inhibition of these kinases affects metabolic flux and metabolite levels, leading to changes in cellular function and behavior .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to inhibit the phosphorylation of MYPT1 in HEK-293 cells and reduce cell migration and proliferation in MEFs . The transporters or binding proteins involved in the distribution of this compound within cells and tissues have not been extensively studied. Its effects on localization and accumulation within cells have been observed in various studies .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to regulate the subcellular localization of NUAK1 and NUAK2 kinases, affecting their interaction with downstream targets such as MYPT1 . Additionally, this compound has been shown to control lysosome positioning and mTOR association with this organelle, further influencing its activity and function . The targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
WZ4003 peut être synthétisé par un procédé en plusieurs étapes impliquant la réaction de la 5-chloro-2-(2-méthoxy-4-(4-méthylpipérazin-1-yl)anilino)pyrimidine avec l'acide 3-(4-aminophénoxy)propanoïque. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et l'éthanol, avec un léger réchauffement et un traitement aux ultrasons pour améliorer la solubilité .
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Le composé est généralement stocké à -20 °C pour maintenir sa stabilité et éviter sa dégradation .
Analyse Des Réactions Chimiques
Types de réactions
WZ4003 subit principalement des réactions de phosphorylation, où il inhibe la phosphorylation de la sous-unité 1 de ciblage de la phosphate de myosine (MYPT1) en sérine 445. Cette inhibition est médiée par NUAK1 .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent l'adénosine triphosphate (ATP) et divers substrats de kinase. Les réactions sont généralement réalisées à 30 °C dans une solution tampon contenant des ions magnésium .
Principaux produits formés
Le principal produit formé par la réaction de this compound avec NUAK1 est la forme non phosphorylée de MYPT1. Cette inhibition de la phosphorylation conduit à une réduction de la migration, de l'invasion et de la prolifération cellulaires .
Applications de la recherche scientifique
This compound a été largement utilisé dans la recherche scientifique pour étudier le rôle des kinases NUAK dans divers processus biologiques. Certaines de ses principales applications incluent :
Recherche sur le cancer : This compound s'est avéré inhiber la prolifération des cellules cancéreuses, ce qui en fait un outil précieux dans la recherche sur le cancer.
Études sur la migration et l'invasion cellulaires : Le composé est utilisé pour étudier les mécanismes de la migration et de l'invasion cellulaires, en particulier dans le contexte des métastases cancéreuses
Neurosciences : This compound a été utilisé pour étudier le rôle des kinases NUAK dans la polarité neuronale et la ramification axonale.
Études de résistance aux médicaments : This compound s'est avéré améliorer la sensibilité des cellules de cancer pulmonaire non à petites cellules au géfitinib, un traitement de première intention pour le cancer pulmonaire non à petites cellules avancé.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité des kinases NUAK1 et NUAK2. Ces kinases sont impliquées dans la phosphorylation de MYPT1, qui régule divers processus cellulaires tels que la migration, l'invasion et la prolifération cellulaires. En inhibant la phosphorylation de MYPT1, this compound réduit efficacement ces activités cellulaires .
Applications De Recherche Scientifique
WZ4003 has been extensively used in scientific research to study the role of NUAK kinases in various biological processes. Some of its key applications include:
Cancer Research: This compound has been shown to inhibit the proliferation of cancer cells, making it a valuable tool in cancer research.
Cell Migration and Invasion Studies: The compound is used to study the mechanisms of cell migration and invasion, particularly in the context of cancer metastasis
Neuroscience: This compound has been used to investigate the role of NUAK kinases in neuronal polarity and axon branching.
Drug Resistance Studies: This compound has been found to enhance the sensitivity of non-small cell lung cancer cells to gefitinib, a first-line treatment for advanced non-small cell lung cancer.
Comparaison Avec Des Composés Similaires
WZ4003 est unique par sa haute spécificité pour les kinases NUAK1 et NUAK2. D'autres composés similaires comprennent :
Propriétés
IUPAC Name |
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGJBAUIGHSMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110474 | |
| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214265-58-3 | |
| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[[5-Chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]oxy]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: WZ4003 functions as a potent and selective inhibitor of NUAK1 and NUAK2 kinases. [, ] These kinases are part of the AMPK family and are activated by the tumor suppressor LKB1. [] By inhibiting NUAK kinases, this compound disrupts their downstream signaling pathways involved in cell survival, proliferation, adhesion, and polarity. [, ]
A: Studies have shown that this compound can induce cell cycle arrest, primarily affecting the S-phase and mitosis. [] This arrest is linked to this compound's inhibition of NUAK1, a kinase that appears to play a role in S-phase progression. []
A: While the provided research doesn't delve into the specifics of this compound's structure-activity relationship, it does highlight a key mutation (A195T) in NUAK1 that confers resistance to this compound. [] This suggests that the amino acid at position 195 in NUAK1 plays a critical role in this compound binding and that modifications around this binding site could influence selectivity. Further research focusing on analogs and structural modifications is needed to fully elucidate the SAR.
A: Preclinical studies have shown that this compound inhibits the growth and invasive potential of various cancer cell lines, including U2OS osteosarcoma cells [] and prostate cancer cells. [, ] Furthermore, this compound has demonstrated synergistic effects with gefitinib in non-small cell lung cancer cells, overcoming acquired resistance to gefitinib. [] These findings warrant further investigation into its potential as an anticancer agent.
A: Research indicates that this compound can lower the levels of phosphorylated tau at serine 356 (p-tau Ser356). [] This is significant because p-tau Ser356 is implicated in Alzheimer’s disease (AD) progression due to its association with tau accumulation and neurofibrillary tangle formation. [, ]
A: this compound has been shown to inhibit cell migration in mouse embryonic fibroblasts (MEFs) to a similar extent as observed in NUAK1 knockout models. [] This suggests that NUAK1 activity is crucial for cell migration, and this compound's inhibitory action on this kinase disrupts this process. []
A: this compound serves as a valuable chemical probe for dissecting the biological roles of NUAK kinases. [] Its use in research spans investigating NUAK1's role in various cellular processes, including cell migration, proliferation, and tau phosphorylation. [, , ] Additionally, its potential as an anti-cancer agent and its effects on tau pathology make it a promising compound for further preclinical and potentially clinical development. [, , ]
A: Yes, this compound effectively inhibits the phosphorylation of MYPT1 at Ser445 across various cell lines tested. [] This phosphorylation event is known to be mediated by NUAK1, further corroborating this compound's role as a NUAK1 inhibitor. []
A: Research has unveiled an intricate interplay between this compound, NUAK1, and the SCFβTrCP E3 ubiquitin ligase complex. Inhibition of NUAK1 by this compound disrupts the phosphorylation cascade that typically leads to NUAK1 degradation by the SCFβTrCP complex. [] This interplay highlights the complex regulation of NUAK1 levels within the cell cycle. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


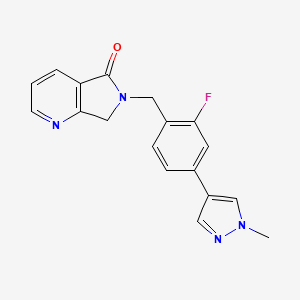
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
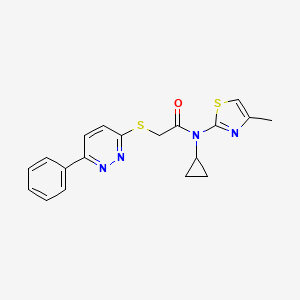

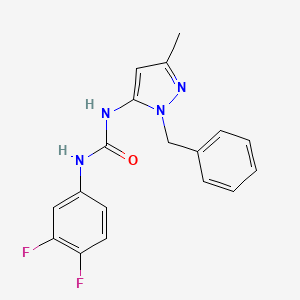
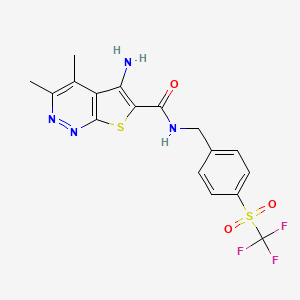

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
